

Proscaline: Analytical Standards and Reference Materials for Research and Drug Development

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information on **proscaline** analytical standards and reference materials. It includes comprehensive data on the physicochemical properties of **proscaline**, detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and an overview of its primary pharmacological signaling pathway. These resources are intended to support researchers, scientists, and drug development professionals in the accurate identification, quantification, and characterization of **proscaline** in various research and forensic applications.

Introduction

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a psychedelic substance of the phenethylamine class, structurally related to mescaline.[1] First synthesized by David E. Nichols in 1977, it has been noted for its hallucinogenic properties, with a potency estimated to be greater than that of mescaline.[1][2] As with many novel psychoactive substances (NPS), the availability of well-characterized analytical standards and robust analytical methods is crucial for forensic investigations, clinical toxicology, and pharmacological research.[3] This document outlines the specifications of available **proscaline** reference materials and provides detailed protocols for its analysis.



Proscaline Analytical Standards

Proscaline is available from various chemical suppliers as an analytical reference standard, typically as the hydrochloride salt. These standards are essential for the positive identification and quantification of **proscaline** in seized materials or biological samples.

Table 1: Physicochemical and Product Information for **Proscaline** Hydrochloride Analytical Standard

Parameter	Value	Reference
Formal Name	3,5-dimethoxy-4-propoxy- benzeneethanamine, monohydrochloride	[4]
Synonyms	4-propoxy-3,5- Dimethoxyphenethylamine; 4- propoxy-3,5-DMPEA	[4]
CAS Number	61367-69-9	[4][5][6]
Molecular Formula	C13H21NO3 • HCl	[4]
Formula Weight	275.8 g/mol	[4]
Purity	≥98%	[4]
Formulation	A crystalline solid	[4]
Storage	-20°C	[4][5]
Stability	≥ 5 years (when stored as directed)	[4]
Solubility	DMF: 0.5 mg/ml; DMSO: 3 mg/ml; Ethanol: 10 mg/ml; Methanol: 1 mg/ml; PBS (pH 7.2): 3 mg/ml	[4]
Typical Concentration	100 μg base/mL in Methanol	[5]



Experimental Protocols

The following protocols are provided as recommended starting points for the analysis of **proscaline**. Method optimization and validation are essential for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from established methods for the analysis of phenethylamines and other new psychoactive substances.[7][8] Derivatization is often recommended for phenethylamines to improve chromatographic peak shape and mass spectral characteristics.

Experimental Workflow for GC-MS Analysis of **Proscaline**



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Caption: Workflow for **proscaline** analysis by GC-MS.

Protocol:

- Sample Preparation:
 - For solid samples, accurately weigh approximately 1 mg of the homogenized material and dissolve in 1 mL of methanol.
 - For biological matrices (e.g., blood, urine), perform a liquid-liquid or solid-phase extraction to isolate the basic drug fraction.
- Derivatization (Optional but Recommended):



- Evaporate a portion of the methanolic extract to dryness under a gentle stream of nitrogen.
- Add 50 μL of ethyl acetate and 50 μL of pentafluoropropionic anhydride (PFPA).
- Cap the vial and heat at 70°C for 20 minutes.
- \circ After cooling, evaporate the solvent and reconstitute the residue in 100 μL of ethyl acetate for injection.
- GC-MS Instrumentation and Parameters:
 - Gas Chromatograph: Agilent 7890B GC System (or equivalent).
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
 - Inlet: Splitless injection at 280°C.
 - Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Mass Spectrometer: Agilent 5977A MSD (or equivalent).
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-550.
- Data Analysis:
 - Identify proscaline by comparing the retention time and mass spectrum of the sample with that of a certified reference standard.



- The mass spectrum of the PFP-derivatized proscaline is expected to show characteristic fragment ions.
- For quantitative analysis, prepare a calibration curve using the reference standard and an appropriate internal standard.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on general methods for the analysis of phenethylamines by reverse-phase HPLC.[9][10][11]

Experimental Workflow for HPLC Analysis of Proscaline



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Caption: Workflow for **proscaline** analysis by HPLC.

Protocol:

- Sample and Standard Preparation:
 - Prepare a stock solution of the **proscaline** reference standard in methanol at a concentration of 1 mg/mL.
 - Prepare working standards by serial dilution of the stock solution with the mobile phase.
 - Dissolve seized material samples in the mobile phase to achieve a concentration within the calibration range. Filter all solutions through a 0.22 μm syringe filter before injection.



- HPLC Instrumentation and Parameters:
 - HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
 - Gradient Program: Start with 10% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 10 μL.
 - Detection: UV at 210 nm.
- Data Analysis:
 - Identify proscaline by comparing the retention time of the peak in the sample chromatogram to that of the reference standard.
 - Quantify the amount of **proscaline** in the sample by creating a calibration curve of peak area versus concentration for the prepared standards.

Pharmacology and Signaling Pathway

Proscaline's psychedelic effects are believed to be mediated primarily through its agonist activity at serotonin receptors, particularly the 5-HT₂A receptor.[9][12] Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

5-HT₂A Receptor Signaling Pathway



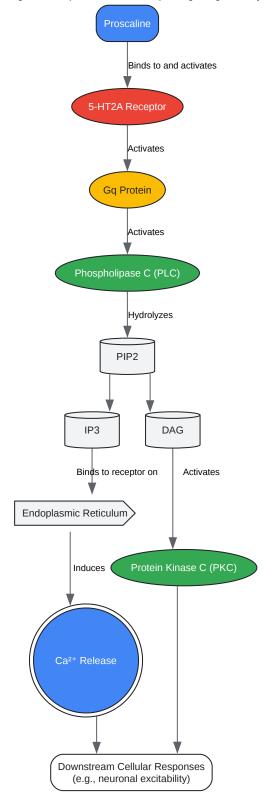


Figure 3. Simplified 5-HT2A Receptor Signaling Pathway

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Caption: Proscaline activates the 5-HT₂A receptor, leading to downstream signaling.



Upon binding of **proscaline** to the 5-HT₂A receptor, the associated Gq protein is activated.[1] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2][4] Both the increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, ultimately leading to altered neuronal excitability and the characteristic psychedelic effects.[2]

Conclusion

The information and protocols provided in this document are intended to serve as a valuable resource for the scientific community engaged in the study of **proscaline**. The use of certified analytical standards is paramount for generating accurate and reproducible data. The detailed GC-MS and HPLC methods, along with the elucidation of the primary signaling pathway, will aid in the comprehensive understanding of **proscaline**'s properties and effects. Researchers are encouraged to perform in-house validation of these methods to ensure suitability for their specific applications.

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